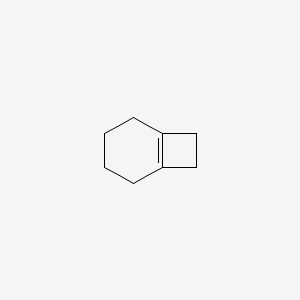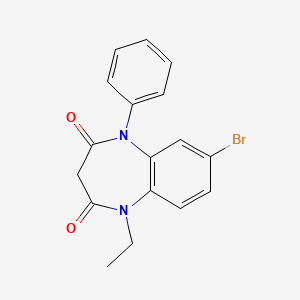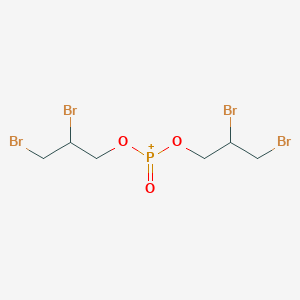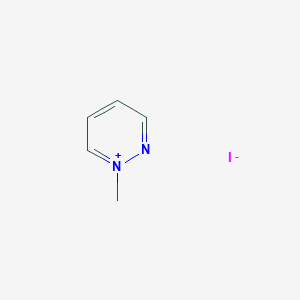![molecular formula C13H16Br2O3 B14716678 5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole CAS No. 6976-62-1](/img/structure/B14716678.png)
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of bromine atoms and a propan-2-yloxy group attached to a benzodioxole ring. Benzodioxoles are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole typically involves multiple steps:
Bromination: The initial step involves the bromination of 1,3-benzodioxole to introduce bromine atoms at specific positions on the ring.
Alkylation: The brominated benzodioxole is then subjected to alkylation with 2-bromo-1-(propan-2-yloxy)propane under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzodioxoles, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions of brominated benzodioxoles with biological systems.
Mechanism of Action
The mechanism of action of 5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole involves its interaction with specific molecular targets. The bromine atoms and the benzodioxole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: This compound shares the bromine and propan-2-yloxy groups but has a different core structure.
5-Bromo-2-isopropylpyrimidine: Another brominated compound with a different heterocyclic core.
Uniqueness
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
6976-62-1 |
|---|---|
Molecular Formula |
C13H16Br2O3 |
Molecular Weight |
380.07 g/mol |
IUPAC Name |
5-bromo-6-(2-bromo-1-propan-2-yloxypropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H16Br2O3/c1-7(2)18-13(8(3)14)9-4-11-12(5-10(9)15)17-6-16-11/h4-5,7-8,13H,6H2,1-3H3 |
InChI Key |
KBAJNAKXIYPNNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C1=CC2=C(C=C1Br)OCO2)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



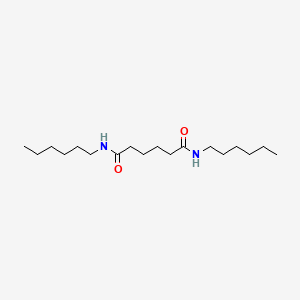
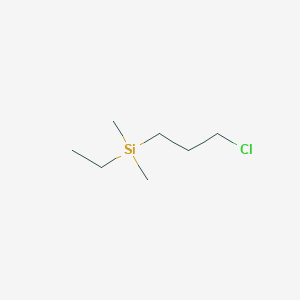
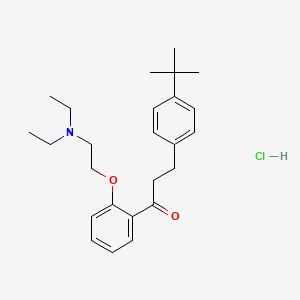

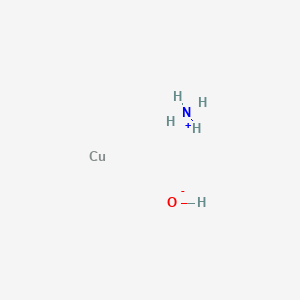
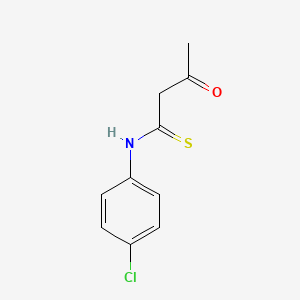
![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
oxophosphanium](/img/structure/B14716640.png)
